![molecular formula C12H14N2OS B2802708 ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone CAS No. 2309591-02-2](/img/structure/B2802708.png)
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone: is a complex organic compound featuring a bicyclic structure with a methylene bridge and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the bicyclic core, followed by the introduction of the thiazole ring. Key steps may include:
Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Methylene Group: This step often involves the use of methylene transfer reagents under controlled conditions.
Attachment of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Scientific Research Applications
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies exploring its interaction with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone: can be compared with similar compounds such as:
Dimethyl 2,6-pyridinedicarboxylate: This compound also features a bicyclic structure but differs in its functional groups and overall reactivity.
2,6-Pyridinedimethanol: Similar in having a pyridine ring, but with different substituents leading to varied chemical behavior.
2,6-Pyridinedicarbonyl dichloride: Another related compound with distinct reactivity due to the presence of carbonyl chloride groups.
The uniqueness of This compound lies in its specific combination of a bicyclic core and a thiazole ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8-4-9-2-3-10(5-8)14(9)12(15)11-6-16-7-13-11/h6-7,9-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNAFZFKRVJBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
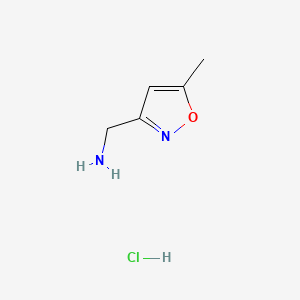
![2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802626.png)
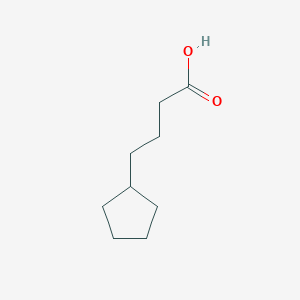
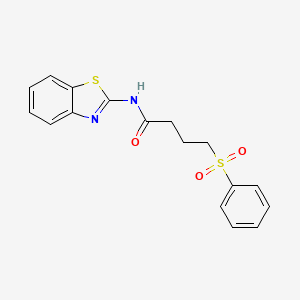
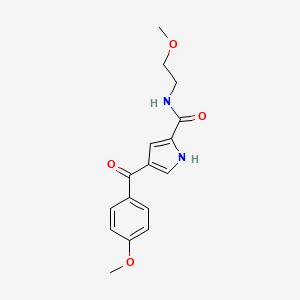
![2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2802631.png)
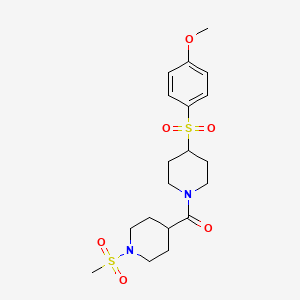
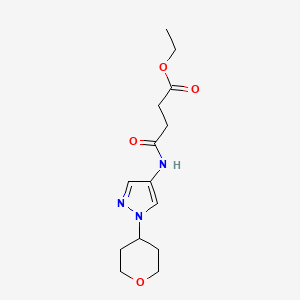


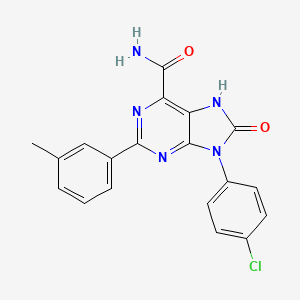
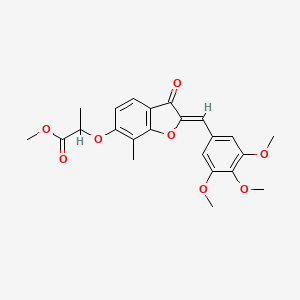
![2-(4-chloro-3-methylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2802645.png)

